Chymase Inhibition Potency: Benzo[b]thiophene-2-sulfonamides Exhibit Sub-100 nM IC50, Outperforming Other Heterocyclic Sulfonamides
Benzo[b]thiophene-2-sulfonamide derivatives, synthesized from 1-benzothiophene-2-sulfonyl chloride, have been identified as a novel class of human chymase inhibitors. The lead compound TY-51076 (7) exhibited an IC50 of 56 nM against human chymase, with >400-fold selectivity over chymotrypsin and cathepsin G [1]. In contrast, the parent compound MWP00965, which lacks the optimized substitution pattern, showed poor chymase inhibitory activity, highlighting the critical importance of the 2-position sulfonamide scaffold for achieving high potency [1]. This demonstrates that the 2-position benzothiophene sulfonamide core is essential for nanomolar-level chymase inhibition, a level of activity not achieved with other heterocyclic sulfonamide scaffolds in this study.
| Evidence Dimension | Human chymase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 56 nM (TY-51076, derived from benzo[b]thiophene-2-sulfonyl chloride) |
| Comparator Or Baseline | MWP00965 (poor activity, >10 μM) |
| Quantified Difference | >178-fold improvement in potency |
| Conditions | In vitro enzyme inhibition assay, pH 7.0, 24°C |
Why This Matters
This data establishes the 2-position benzothiophene sulfonamide as a privileged scaffold for developing potent chymase inhibitors, a key therapeutic target in cardiovascular and fibrotic diseases.
- [1] Masaki, H., Mizuno, Y., Tatui, A., Murakami, A., Koide, Y., Satoh, S., & Takahashi, A. (2003). Structure–Activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085-4088. View Source
